![molecular formula C10H13N3 B019760 5-propyl-1H-benzo[d]imidazol-2-amine CAS No. 107726-25-0](/img/structure/B19760.png)
5-propyl-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-1H-benzo[d]imidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of benzoimidazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-propyl-1H-benzo[d]imidazol-2-amine involves the inhibition of various enzymes such as protein kinase CK2. This inhibition leads to the disruption of various cellular processes such as cell proliferation and apoptosis, ultimately leading to the death of cancer cells. Additionally, 5-propyl-1H-benzo[d]imidazol-2-amine has been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-propyl-1H-benzo[d]imidazol-2-amine are diverse and depend on the specific application. In the context of cancer treatment, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to the death of cancer cells. Additionally, 5-propyl-1H-benzo[d]imidazol-2-amine has been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-propyl-1H-benzo[d]imidazol-2-amine is its potent inhibitory activity against various enzymes such as protein kinase CK2, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of 5-propyl-1H-benzo[d]imidazol-2-amine is its relatively low yield of around 50%, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 5-propyl-1H-benzo[d]imidazol-2-amine. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further research is needed to elucidate the specific mechanisms of action of 5-propyl-1H-benzo[d]imidazol-2-amine, which could lead to the development of more potent inhibitors of various enzymes. Finally, the anti-inflammatory activity of 5-propyl-1H-benzo[d]imidazol-2-amine could be further explored for the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-propyl-1H-benzo[d]imidazol-2-amine involves the reaction between 2-aminobenzonitrile and 1-bromopentane in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
5-propyl-1H-benzo[d]imidazol-2-amine has been extensively studied for its potential use in various fields, including medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. Additionally, 5-propyl-1H-benzo[d]imidazol-2-amine has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
107726-25-0 |
---|---|
Nom du produit |
5-propyl-1H-benzo[d]imidazol-2-amine |
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
6-propyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H3,11,12,13) |
Clé InChI |
AMBQHJGKBIVLRG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)N=C(N2)N |
SMILES canonique |
CCCC1=CC2=C(C=C1)N=C(N2)N |
Synonymes |
1H-Benzimidazol-2-amine,5-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.